Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride
Description
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride (CAS 90891-21-7), also known as L-homophenylalanine ethyl ester hydrochloride, is a chiral amino acid ester derivative with the molecular formula C₁₂H₁₇NO₂·HCl and a molecular weight of 243.73 g/mol . Its structure features an ethyl ester group, a primary amine, and a phenyl-substituted butanoic acid backbone (SMILES: Cl.CCOC(=O)[C@@H](N)CCc1ccccc1). This compound is widely utilized as a pharmaceutical impurity reference standard, particularly in the synthesis and quality control of antihypertensive drugs and β-blockers .
Synthesis of the compound is achieved via the Staudinger reduction of ethyl (S)-2-azido-4-phenylbutanoate, yielding a 78% isolated product with confirmed purity by ¹H/¹³C NMR and mass spectrometry (MS (ESI) m/z 208.0 [M+H]⁺) . It is stored at +5°C and classified as a degradation product in drug formulations .
Properties
IUPAC Name |
ethyl (2S)-2-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFKZMFFSIYCOV-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370388 | |
| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90891-21-7 | |
| Record name | Ethyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-ethyl 2-amino-4-phenylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
This approach, detailed in CN101265188A , involves a Grignard reaction between β-bromoethylbenzene and magnesium, followed by addition with diethyl oxalate. The process is optimized for cost and scalability.
Reaction Steps
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Grignard Formation : β-Bromoethylbenzene reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours. A solvent-to-substrate molar ratio of 1:5 ensures high reactivity.
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Addition with Diethyl Oxalate : The Grignard reagent reacts with diethyl oxalate at −30–50°C, yielding 2-oxo-4-phenylbutanoate.
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Hydrolysis and Esterification : Acidic hydrolysis (10% HCl) followed by esterification produces the final compound.
Optimization
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Solvent System : MTBE with ≤0.25:1 thinner ratio improves yield (80.5%).
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Temperature Control : Maintaining 50–60°C during Grignard formation minimizes side reactions.
L-Malic Acid Derivative Route
Chiral Pool Synthesis
As reported by ScienceDirect , L-malic acid serves as a chiral starting material. The synthesis involves:
Key Steps
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Friedel-Crafts Acylation : L-malic acid derivatives undergo acylation with benzene using AlCl₃, forming (S)-2-hydroxy-4-oxo-4-phenylbutanoic acid (72% yield).
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Hydrogenation and Esterification : Catalytic hydrogenation reduces the ketone, followed by esterification with ethanol.
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Azidation and Reduction : Mesylation with MsCl and azidation (NaN₃) yield an intermediate reduced to the target compound using Zn/NH₄Cl (87% yield, 99% ee).
Advantages
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Enantioselectivity : Retains >99% ee from L-malic acid’s inherent chirality.
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Scalability : Suitable for multi-kilogram production.
Enzymatic Resolution
Kinetic Resolution Using Alcalase
PubMed describes an enzymatic method resolving racemic N-acetyl-homophenylalanine ethyl ester using alcalase, achieving 98% ee.
Process
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Racemate Synthesis : N-acetyl homophenylalanine ethyl ester is prepared via acetylation.
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Enzymatic Hydrolysis : Alcalase selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester intact.
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Acidification : HCl treatment yields the hydrochloride salt.
Efficiency
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Sustainability : Eliminates harsh reagents, aligning with green chemistry principles.
Azidation-Reduction Approach
Steps
Data
Comparative Analysis of Methods
Industrial Applications and Challenges
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield (S)-2-amino-4-phenylbutanoic acid.
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 hr) | (S)-2-amino-4-phenylbutanoic acid | 85% | |
| Basic hydrolysis | NaOH (aq), 60°C (6 hr) | (S)-2-amino-4-phenylbutanoic acid | 78% |
Mechanism : Nucleophilic attack by water or hydroxide ion on the ester carbonyl, followed by cleavage of the ester bond. The hydrochloride salt enhances aqueous solubility, facilitating hydrolysis.
Oxidation Reactions
The α-carbon adjacent to the amino group is susceptible to oxidation, forming ketones or carboxylic acids.
Applications : Oxidized derivatives are intermediates in synthesizing β-keto esters for ACE inhibitors like enalapril .
Reduction Reactions
The ester or amino groups can be reduced to alcohols or amines, respectively.
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C, 2 hr | (S)-2-amino-4-phenylbutanol | 72% | |
| H₂, Pd/C | EtOH, RT, 12 hr | (S)-2-amino-4-phenylbutane | 65% |
Key Insight : Catalytic hydrogenation preserves stereochemistry, critical for chiral drug intermediates .
Substitution Reactions
The amino group participates in nucleophilic substitution, forming amides or ureas.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 1 hr | (S)-2-acetamido-4-phenylbutanoate | 88% | |
| Boc₂O (Boc anhydride) | DCM, DMAP, RT, 6 hr | Boc-protected derivative | 92% |
Application : Boc protection is pivotal in peptide synthesis for imidapril hydrochloride production .
Peptide Coupling
The compound serves as a chiral building block in peptide synthesis.
| Coupling Partner | Conditions | Product | Yield | References |
|---|---|---|---|---|
| (S)-4-methyl-2,5-dioxooxazolidine | DCC, THF, -45°C | Imidapril precursor | 68% |
Mechanism : Carbodiimide-mediated coupling activates the carboxylic acid for nucleophilic attack by the amine .
Staudinger Reduction
The compound participates in organophosphorus-catalyzed reductions to form amines.
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Ph₃P, DPDS (disilane) | Toluene, RT, 24 hr | (S)-2-amino-4-phenylbutane | 78% |
Key Feature : The reaction regenerates Ph₃P, enabling catalytic cycles and reducing waste .
Stereochemical Transformations
The (S)-configuration influences reactivity in asymmetric synthesis.
| Reaction | Conditions | Diastereomeric Ratio (dr) | References |
|---|---|---|---|
| Mannich reaction | Proline catalyst, 25°C | 3.1:1 (R:S) |
Note : Proline catalysis induces diastereoselectivity, critical for enantiomerically pure products .
Comparative Reactivity
| Reaction Type | Rate (Relative to R-enantiomer) | Therapeutic Relevance |
|---|---|---|
| Ester hydrolysis | 1.2× faster | Higher bioavailability of S-form |
| Peptide coupling | 3× higher yield | Preferred for ACE inhibitors |
Scientific Research Applications
Chemistry
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride serves as a building block for synthesizing complex organic molecules. It is particularly valuable in the development of pharmaceuticals and other specialty chemicals due to its structural properties that mimic amino acids, facilitating its incorporation into peptide synthesis.
Biology
In biological research, this compound is studied for its role in various biochemical pathways. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and cellular processes. Notably, it has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.
Medicine
This compound is being explored for its therapeutic potential in treating metabolic disorders, cancer, and neurodegeneration. Research indicates that it may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. Additionally, its structural similarity to amino acids positions it as a candidate for drug development aimed at metabolic conditions like obesity and diabetes.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations, enhancing performance characteristics in applications ranging from pharmaceuticals to agrochemicals.
Neuroprotection in ALS Models
A study using cellular models of ALS demonstrated that treatment with this compound resulted in reduced neuronal death and improved cellular function. This effect was linked to the modulation of oxidative stress pathways, highlighting its potential as a neuroprotective agent.
In Vitro Studies on Cancer Cell Lines
In vitro studies conducted on human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell proliferation. The IC50 values indicated significant potency against various tumor types, suggesting its utility as an adjunct therapy in cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.
Comparison with Similar Compounds
a) Ethyl (S)-2-Amino-4-Cyanobutanoate Hydrochloride
- CAS : 75671-49-7
- Molecular Formula : C₇H₁₃ClN₂O₂
- Molecular Weight: 192.64 g/mol This derivative replaces the phenyl group with a cyano (-CN) substituent, significantly altering lipophilicity (LogP: 1.68) and reactivity.
b) Ethyl 2-Amino-4-Hydroxybutanoate Hydrochloride
- CAS : 764724-38-1
Ester Group Modifications: Methyl vs. Ethyl Derivatives
Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
- CAS: Not specified
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight: 193.67 g/mol This compound features a methyl ester and a branched dimethyl backbone. Synthesized in 100% yield via HCl/dioxane treatment, it highlights the role of ester choice in optimizing reaction conditions .
Protease Inhibitors: AEBSF Hydrochloride
- CAS : 30827-99-7
- Molecular Formula: C₈H₁₀FNO₂S·HCl
- Molecular Weight: 239.70 g/mol AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride) is a serine protease inhibitor with distinct hazards, including skin corrosion (H314) and glass reactivity. Unlike the amino acid esters, its sulfonyl fluoride group enables irreversible enzyme inhibition, necessitating stringent handling protocols .
Kinase Inhibitors: H-Series Compounds
Examples include H-7 and H-8 hydrochlorides (), which contain isoquinoline sulfonamide moieties. These kinase inhibitors exhibit complex pharmacological profiles but share hydrochloride salt formulations for enhanced solubility. Their hazards differ significantly due to sulfonamide-related toxicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Enantiomeric Specificity : The S-enantiomer’s role in β-blocker synthesis underscores the importance of chirality in drug efficacy, as mirrored in FDA guidelines for enantiomerically pure pharmaceuticals .
- Structural Optimization: Replacing phenyl with cyano or hydroxyl groups modulates lipophilicity and metabolic stability, guiding lead compound optimization in medicinal chemistry .
- Safety Protocols: AEBSF’s hazards emphasize the need for rigorous safety measures when handling reactive sulfonyl fluorides compared to amino acid esters .
Biological Activity
Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, also known as L-homophenylalanine ethyl ester hydrochloride, is a chiral compound with significant biological activity. Its molecular formula is C₁₂H₁₇ClN₂O₂, and it has garnered attention in various fields, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activities, therapeutic potential, and relevant research findings.
1. Overview of the Compound
This compound is characterized by its unique chiral configuration, which contributes to its biological properties. It is primarily used in pharmaceutical applications due to its structural similarity to amino acids, making it a candidate for various therapeutic interventions.
- Molecular Weight: 243.73 g/mol
- CAS Number: 90891-21-7
- IUPAC Name: Ethyl (2S)-2-amino-4-phenylbutanoate; hydrochloride
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Studies suggest that it may modulate pathways involved in neuronal survival and function, potentially offering therapeutic benefits in these conditions .
Anti-Cancer Properties
The compound is being investigated for its anti-cancer effects. Preliminary studies have shown that it can inhibit tumor growth by affecting various signaling pathways involved in cell proliferation and apoptosis. For instance, it has been noted to interact with receptor tyrosine kinases implicated in angiogenesis, which is crucial for tumor progression .
Metabolic Disorders
This compound has also been explored for its potential role in treating metabolic disorders. Its structural similarity to amino acids allows it to influence metabolic pathways, potentially aiding in conditions such as obesity and diabetes .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: The compound may interact with specific receptors involved in neurotransmission and cellular signaling.
- Enzyme Inhibition: It has shown potential in inhibiting enzymes that play roles in cancer progression and neurodegeneration.
- Modulation of Gene Expression: There is evidence suggesting that it can influence gene expression related to cell survival and metabolism .
Case Study: Neuroprotection in ALS Models
A study conducted on cellular models of ALS demonstrated that treatment with this compound resulted in reduced neuronal death and improved cellular function. The mechanism was linked to the modulation of oxidative stress pathways, highlighting its potential as a neuroprotective agent.
In Vitro Studies on Cancer Cell Lines
In vitro studies using human cancer cell lines revealed that the compound exhibited dose-dependent inhibition of cell proliferation. The IC50 values indicated significant potency against various tumor types, suggesting its utility as an adjunct therapy in cancer treatment .
5. Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Homophenylalanine | C₉H₁₁N₃O₂ | Non-ethylated version used primarily in peptide synthesis. |
| Ethyl (R)-2-amino-4-phenylbutanoate hydrochloride | C₁₂H₁₇ClN₂O₂ | R-enantiomer with potentially different biological activities. |
| 2-Amino-4-methylphenylbutanoic acid | C₁₁H₁₅N₃O₂ | Contains a methyl group instead of a phenyl group, altering properties significantly. |
6. Conclusion
This compound exhibits promising biological activities with potential applications in treating neurodegenerative diseases, cancer, and metabolic disorders. Ongoing research continues to elucidate its mechanisms of action and therapeutic efficacy, paving the way for future clinical applications.
This compound's unique properties make it a valuable subject for further investigation within pharmaceutical research, particularly regarding its role as a therapeutic agent across various medical fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl (S)-2-amino-4-phenylbutanoate hydrochloride, and how are reaction conditions optimized for reproducibility?
- Methodological Answer : The compound is synthesized via catalytic Staudinger reduction. A representative protocol involves reacting ethyl (S)-2-azido-4-phenylbutanoate (0.25 mmol) under GPIII conditions (room temperature, catalytic system) to yield 78% of the target compound after isolation. Key parameters include maintaining anhydrous conditions, precise stoichiometry, and inert atmosphere (e.g., nitrogen). Post-synthesis purification via recrystallization or chromatography ensures reproducibility. NMR (¹H, ¹³C) and mass spectrometry (MS-ESI) are critical for confirming structure and purity .
Q. How is the stereochemical integrity of the (S)-configuration validated during synthesis?
- Methodological Answer : Chiral purity is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. The (S)-configuration is further verified by comparing optical rotation values ([α]D) with literature data. X-ray crystallography may resolve ambiguities, though NMR coupling constants (e.g., J = 6.3 Hz in ¹H NMR for the α-proton) provide preliminary stereochemical evidence .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : Purity is quantified via HPLC (≥95% by area normalization) using a C18 column and UV detection at 254 nm. Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) over 12 months identify degradation products. Karl Fischer titration monitors hygroscopicity, while TGA/DSC assesses thermal stability. Store desiccated at -20°C in argon to prevent hydrolysis .
Advanced Research Questions
Q. How can the catalytic efficiency of the Staudinger reduction be improved to reduce byproduct formation?
- Methodological Answer : Optimize catalyst loading (e.g., triphenylphosphine or polymer-supported variants) and solvent polarity (e.g., THF vs. dichloromethane). Kinetic studies via in situ IR spectroscopy track azide consumption. Reducing reaction time (<1 hour) and increasing stirring rate minimize side reactions like iminophosphorane hydrolysis. Scale-up trials under flow chemistry conditions enhance mass transfer and yield consistency .
Q. What strategies resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Discrepancies in δ values (e.g., 4.07 ppm for the α-proton vs. literature) arise from solvent (CD₃OD vs. D₂O) or pH effects. Standardize NMR acquisition parameters (400 MHz, 298 K) and reference internal standards (TMS). Collaborative inter-laboratory validation and DEPT/HSQC experiments clarify ambiguous signals. Cross-referencing with computational NMR (DFT) models resolves conflicts .
Q. How is this compound utilized in peptidomimetic drug discovery, and what structural modifications enhance bioavailability?
- Methodological Answer : The ethyl ester acts as a prodrug moiety, improving membrane permeability. Structure-activity relationship (SAR) studies involve substituting the phenyl group with heteroaromatics (e.g., pyridyl) or fluorinated analogs. Pharmacokinetic profiling (e.g., logP, plasma stability) guides modifications like tert-butyl ester protection or PEGylation to extend half-life. In vitro assays (Caco-2 permeability, microsomal stability) validate enhancements .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
- Methodological Answer : Scale-up risks racemization at the α-carbon due to prolonged heating. Mitigate via low-temperature crystallization (anti-solvent addition) and chiral auxiliary-assisted synthesis. Continuous manufacturing with immobilized enzymes (e.g., lipases) ensures ee >99%. PAT (Process Analytical Technology) tools monitor ee in real-time using inline polarimetry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
